molecular formula C12H14ClFN2 B2963289 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride CAS No. 1803580-92-8

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride

Cat. No.: B2963289
CAS No.: 1803580-92-8
M. Wt: 240.71
InChI Key: GSDYQROUQNIKFM-UHFFFAOYSA-N
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Description

9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride is a useful research compound. Its molecular formula is C12H14ClFN2 and its molecular weight is 240.71. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

Novel 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives have shown promise as antitumor agents. These compounds exhibit enhanced DNA binding properties, which is crucial for their antitumor activity. Their design incorporates positive charges at strategic positions, enhancing their interaction with DNA and thus their potential as cancer therapeutics. The study highlights the role of fluorine and alkyl amino side chains in improving the DNA binding ability of these compounds, suggesting a pathway for the design of more effective antitumor drugs (Gu et al., 2017).

HIV-1 Attachment Inhibitors

Research on indole derivatives, including those with fluoro substituents, has led to the discovery of compounds like BMS-378806, which significantly interfere with the interaction between the HIV-1 surface protein gp120 and the CD4 receptor on host cells. These findings are pivotal in the development of new HIV-1 attachment inhibitors, offering potential for therapeutic interventions against HIV infection (Wang et al., 2003).

Chemical Synthesis Techniques

Efficient synthesis techniques for benzo-fluorinated dibenz[b,f]azepines have been developed, highlighting the versatility of fluorinated indoles and azepines in synthesizing important anticonvulsant analogs such as carbamazepine. These procedures facilitate the production of mono- and difluorinated analogs, demonstrating the crucial role of fluoro substituents in the synthesis of pharmacologically relevant compounds (Elliott et al., 2011).

Molecular Structure and Reactivity Studies

Studies on the molecular structure and reactivity of azepino[3,4-b]indoles have provided insights into the synthesis and potential applications of these compounds. For instance, research into the azepine ring opening in specific derivatives has expanded understanding of their chemical reactivity, laying the groundwork for further applications in medicinal chemistry and drug design (Glushkov et al., 1970).

Properties

IUPAC Name

9-fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-8-3-4-12-9(6-8)10-7-14-5-1-2-11(10)15-12;/h3-4,6,14-15H,1-2,5,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDYQROUQNIKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CNC1)C3=C(N2)C=CC(=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.